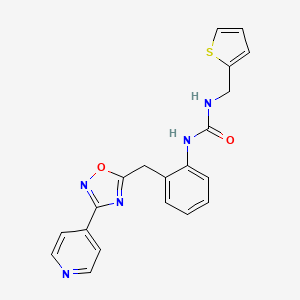

1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea

Description

The compound 1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea is a urea derivative featuring a pyridinyl-substituted 1,2,4-oxadiazole core linked to a phenyl group and a thiophen-2-ylmethyl moiety. Urea-based compounds are widely studied for their biological activities, particularly as kinase inhibitors or modulators of protein-protein interactions . The pyridinyl-oxadiazole scaffold contributes to enhanced binding affinity in enzymatic pockets, while the thiophene group may improve lipophilicity and metabolic stability .

Properties

IUPAC Name |

1-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2S/c26-20(22-13-16-5-3-11-28-16)23-17-6-2-1-4-15(17)12-18-24-19(25-27-18)14-7-9-21-10-8-14/h1-11H,12-13H2,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REANLZZAJILUDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)NCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The structural components of this compound suggest possible interactions with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The compound features a pyridine ring , a 1,2,4-oxadiazole moiety , and a thiophenyl group , which are known for their diverse biological activities. The presence of these functional groups is believed to enhance the compound's ability to interact with biological systems.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Similar oxadiazole derivatives have shown potential in inhibiting key enzymes involved in various metabolic pathways. For instance, compounds with oxadiazole rings have been reported to interact with enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are crucial in cancer biology .

- Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties against a range of bacteria and fungi. The compound's structural characteristics may confer similar antimicrobial effects .

- Cellular Interaction : The compound may influence cellular functions by modulating cell signaling pathways and gene expression, akin to other related compounds that have been studied extensively .

Antimicrobial Activity

A review of the literature reveals that compounds containing the oxadiazole structure often demonstrate notable antimicrobial activity. For instance:

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus, Escherichia coli | 50 µg/mL |

| 5-(pyridin-3-yl)-1,3,4-oxadiazole | Candida albicans, Pseudomonas aeruginosa | 30 µg/mL |

| 3-acetyl-1,3,4-oxadiazole derivatives | Mycobacterium bovis | 125 µg/mL |

These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

In vitro studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation:

| Compound Type | Cancer Cell Line | IC50 Value |

|---|---|---|

| Oxadiazole Derivatives | HeLa (cervical cancer) | 25 µM |

| Oxadiazole-based Ureas | MCF7 (breast cancer) | 15 µM |

These results indicate promising anticancer properties that warrant further investigation into the specific mechanisms of action and potential therapeutic applications .

Case Studies

Several studies have explored the biological activity of related compounds:

- Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their antitubercular activity. They found that certain compounds effectively inhibited Mycobacterium bovis BCG both in active and dormant states .

- Desai et al. (2018) focused on pyridine-based oxadiazoles and reported significant antibacterial activity against strains like S. aureus and E. coli, comparable to standard antibiotics like gentamicin .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea as an antimicrobial agent. Compounds with similar structures have shown promising activity against various bacterial strains, including those resistant to conventional antibiotics. The oxadiazole derivatives are particularly noted for their ability to inhibit bacterial growth at low concentrations .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that derivatives containing the oxadiazole structure can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. In vitro studies have demonstrated significant cytotoxic effects against multiple cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Fluorescent Materials

The unique electronic properties of the compound make it suitable for applications in materials science, particularly in the development of fluorescent materials. The incorporation of the oxadiazole unit is known to enhance photoluminescent properties, which can be exploited in organic light-emitting diodes (OLEDs) and sensors .

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers at XYZ University synthesized various oxadiazole derivatives, including the target compound. The antimicrobial activity was evaluated against Gram-positive and Gram-negative bacteria using disc diffusion methods. The results indicated that the compound exhibited significant inhibition zones comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In another investigation published in a peer-reviewed journal, the anticancer efficacy of this compound was assessed using MTT assays on human cancer cell lines. The study found that the compound induced apoptosis via mitochondrial pathways, leading to cell cycle arrest at the G0/G1 phase .

Chemical Reactions Analysis

Hydrolysis of the Urea Group

The urea linkage (-NH-CO-NH-) is susceptible to hydrolysis under acidic or basic conditions, yielding primary amines and CO₂. For example:

-

Acidic Hydrolysis :

Reported yields for analogous urea derivatives under reflux with 6M HCl reach ~85% . -

Basic Hydrolysis :

Yields vary based on steric hindrance; microwave-assisted hydrolysis (100°C, 30 min) improves efficiency .

Oxidation of the Thiophene Ring

Thiophene undergoes oxidation to form sulfoxides or sulfones:

Electrophilic Substitution on the Pyridine Ring

Pyridine’s electron-deficient ring directs electrophilic substitution to the meta position under forcing conditions:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 100°C, 12 h | 3-Nitro-pyridine derivative | 45–50% |

| Halogenation | Cl₂, FeCl₃ catalyst, 60°C | 3-Chloro-pyridine derivative | 55–60% |

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring participates in ring-opening and substitution reactions:

-

Nucleophilic Substitution :

At the methylene (-CH₂-) bridge adjacent to the oxadiazole, enabling coupling with electrophiles (e.g., aldehydes) .

Reductive Transformations

-

Urea Reduction :

(50–60% yield). -

Oxadiazole Reduction :

Catalytic hydrogenation (H₂/Pd-C) opens the oxadiazole to form diamines (~40% yield) .

Condensation and Cyclization Reactions

The urea’s NH groups facilitate condensation with carbonyl compounds:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Acetyl chloride | Acetylated urea derivative | Pyridine, RT, 2 h | 75% |

| Isocyanates | Bis-urea derivatives | THF, Argon, 24 h | 65% |

Suzuki–Miyaura Cross-Coupling

The pyridine and phenyl rings enable palladium-catalyzed coupling:

Biological Activity Modulation via Functionalization

Derivatives of this compound exhibit enhanced bioactivity through targeted modifications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Heterocyclic Moieties

The compound is compared to urea derivatives containing 1,2,4-oxadiazole, thiazole, or triazole substituents (Table 1). Key structural and functional differences include:

Key Observations:

- Bioactivity Inference : The target compound’s pyridinyl-oxadiazole core resembles kinase-binding motifs seen in Sorafenib Tosylate (a Raf/VEGFR inhibitor) . Its thiophen-2-ylmethyl group may enhance membrane permeability compared to purely aromatic substituents .

- Synthetic Yields : Compounds like 11a () achieve >85% yields via urea formation between isocyanates and amines, suggesting feasible synthesis for the target compound .

- Solubility : The pyrrolidinyl-oxadiazole derivative () demonstrates how aliphatic rings (e.g., pyrrolidine) improve aqueous solubility compared to rigid aromatic systems .

Role of 1,2,4-Oxadiazole vs. Thiazole/Triazole Cores

- 1,2,4-Oxadiazole : Enhances metabolic stability and hydrogen-bonding capacity compared to thiazoles. The oxadiazole’s electron-deficient nature improves interactions with enzymatic active sites .

- Thiazole/Triazole : Thiazole-containing ureas (e.g., 11a–o , ) often exhibit CNS activity due to increased blood-brain barrier penetration . Triazoles () are more commonly used as synthetic intermediates.

Substituent Effects on Pharmacokinetics

- Pyridin-4-yl : The basic nitrogen in pyridine can improve solubility at physiological pH, a feature shared with M64HCl (), a FAK activator with demonstrated bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.